Kanglemycin A

Description

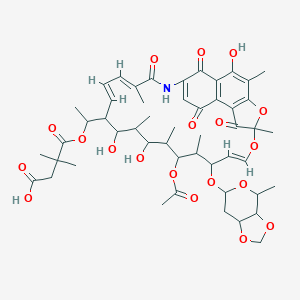

Structure

2D Structure

Properties

CAS No. |

114153-91-2 |

|---|---|

Molecular Formula |

C50H63NO19 |

Molecular Weight |

982 g/mol |

IUPAC Name |

4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |

InChI |

InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |

InChI Key |

KRBOMQKIXLJMRA-UTWSZFJISA-N |

SMILES |

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |

Isomeric SMILES |

CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |

Canonical SMILES |

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |

Synonyms |

kanglemeisu A kanglemycin A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Architecture of a Potent Antibiotic: A Technical Guide to the X-ray Crystallographic Elucidation of Kanglemycin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies behind the structural elucidation of Kanglemycin A, a potent ansamycin (B12435341) antibiotic, through the powerful technique of X-ray crystallography. Understanding the three-dimensional architecture of this compound, both in its isolated form and in complex with its biological target, bacterial RNA polymerase, is crucial for the rational design of next-generation antibiotics to combat drug-resistant pathogens.

Introduction

This compound, a member of the rifamycin (B1679328) family of antibiotics, has demonstrated significant activity against rifampicin-resistant bacteria, making it a molecule of high interest in the field of drug discovery. Its unique structural features, including a distinctive ansa chain with a 2,2-dimethyl succinic acid side chain and a β-O-3,4-O,O'-methylene digitoxose (B191001) sugar moiety, are key to its ability to overcome common resistance mechanisms.[1] X-ray crystallography has been the pivotal technique in revealing the precise atomic arrangement of this compound, providing invaluable insights into its mechanism of action.

Data Presentation: Crystallographic Parameters

The following tables summarize the key quantitative data from the X-ray crystallographic analyses of this compound, both as an individual molecule and in complex with bacterial RNA polymerase.

Table 1: Crystallographic Data for this compound

(Data obtained from the initial structure elucidation of this compound, referred to as Kanglemeisu A)

| Parameter | Value |

| Molecular Formula | C50H63O19B·CH3OH |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 12.760(3) Å |

| b | 10.287(2) Å |

| c | 9.926(2) Å |

| α | 88.39(2)° |

| β | 78.64(2)° |

| γ | 89.14(2)° |

| Refinement | |

| Method | Full matrix least-squares |

| Final R-factor | 0.0689 |

Table 2: Data Collection and Refinement Statistics for this compound in Complex with Mycobacterium smegmatis RNA Polymerase (PDB ID: 6CCE) [2]

| Parameter | Value |

| Data Collection | |

| Method | X-RAY DIFFRACTION |

| Resolution | 3.05 Å |

| Refinement | |

| R-Value Work | 0.234 |

| R-Value Free | 0.265 |

| R-Value Observed | 0.235 |

Experimental Protocols

Crystallization of this compound (Standalone)

The initial structure of this compound was solved from crystals obtained from an actinomyces species. The structure was determined using the RANTAN direct method, a common approach for solving the phase problem in X-ray crystallography for small molecules. The atomic coordinates and temperature factors were subsequently refined using a full matrix least-squares method.

Co-crystallization of this compound with Bacterial RNA Polymerase

The structural analysis of this compound in complex with its target, bacterial RNA polymerase (RNAP), was crucial for understanding its mechanism of action. X-ray crystal structures have been determined for this compound in complex with RNAP from Escherichia coli and Thermus thermophilus.[3]

General Methodology:

-

Protein Expression and Purification: The target RNA polymerase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Complex Formation: The purified RNAP is incubated with a molar excess of this compound to ensure the formation of the RNAP-Kanglemycin A complex.

-

Crystallization: The complex is subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion, with a range of precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined RNAP structure as a search model. The model is then refined against the collected diffraction data, and the this compound molecule is built into the resulting electron density map.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the structure elucidation of the this compound-RNAP complex and the signaling pathway of its inhibitory action.

Experimental Workflow

Signaling Pathway of this compound Inhibition

Conclusion

The structural elucidation of this compound by X-ray crystallography has provided a detailed atomic-level understanding of its architecture and its interaction with bacterial RNA polymerase. This knowledge is instrumental for the structure-based design of novel antibiotics that can effectively combat the growing threat of antimicrobial resistance. The data and methodologies presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development.

References

Kanglemycin A: A Novel Ansamycin Overcoming Rifampicin Resistance Through a Distinct Mechanism of Action on Bacterial RNA Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kanglemycin A (KglA), a naturally occurring ansamycin (B12435341) antibiotic, presents a promising solution to the growing threat of rifampicin-resistant bacteria, particularly in the context of Mycobacterium tuberculosis. While it binds to the same rifampicin-binding pocket on the β-subunit of bacterial RNA polymerase (RNAP), KglA employs a unique mechanism of action that allows it to maintain potency against many rifampicin-resistant RNAP variants. This guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and key experimental methodologies related to KglA's mechanism of action, offering valuable insights for researchers and drug developers in the field of antibacterial therapeutics.

Introduction

The rise of antibiotic-resistant pathogens is a global health crisis. Rifampicin (B610482), a cornerstone of tuberculosis treatment, is rendered ineffective by mutations in the bacterial RNA polymerase, the enzyme responsible for transcription. This compound, a rifamycin (B1679328) congener, has emerged as a significant lead compound due to its ability to inhibit these resistant forms of RNAP.[1][2][3] Its unique structural features, including a deoxysugar and a succinate (B1194679) ansa bridge, enable it to form additional contacts within the RNAP active site, leading to a distinct inhibitory mechanism compared to rifampicin.[1][2][4] This document delves into the intricacies of this mechanism, providing the technical details necessary for advanced research and development.

Mechanism of Action of this compound

This compound targets the β-subunit of bacterial RNA polymerase, binding within the well-characterized rifampicin-binding pocket.[1][2][5] However, its mode of inhibition differs significantly from that of rifampicin.

2.1. Binding and Interaction with RNA Polymerase

X-ray crystal structures of KglA in complex with Escherichia coli and Thermus thermophilus RNAP reveal an altered conformation within the binding pocket compared to rifampicin.[1][2] This is attributed to its unique side chains:

-

Deoxysugar Moiety: This group forms additional contacts with a separate, hydrophobic pocket within the RNAP, enhancing the binding affinity.[1][2]

-

Succinate Ansa Bridge: This substituent plays a crucial role in the inhibitory mechanism by precluding the formation of initial dinucleotides, a critical step in transcription initiation.[1][2]

These additional interactions result in a larger buried surface area upon binding compared to rifampicin, contributing to its potent activity.[6]

2.2. Inhibition of Transcription Initiation

Unlike rifampicin, which primarily acts as a steric block to elongating RNA transcripts, this compound inhibits transcription at an earlier stage.[5][7] The succinate ansa bridge of KglA interferes with the binding of the 5'-initiating nucleotide triphosphate (NTP).[3][6] This direct interference with the substrate for transcription initiation effectively halts the process before it begins, representing a distinct mechanism from the "steric clash" model of rifampicin.

2.3. Activity Against Rifampicin-Resistant RNAP

The novel binding interactions of this compound are key to its activity against rifampicin-resistant RNAP mutants.[1][2][5] Common rifampicin resistance mutations, such as those at positions S450L in M. tuberculosis RNAP, often disrupt the binding of rifampicin.[5] However, the additional contact points of KglA's deoxysugar and succinate moieties compensate for the loss of interaction at the mutated site, allowing it to maintain its inhibitory effect.[1][4][5]

Quantitative Data

The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of this compound against various bacterial strains and RNAP variants.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Organism/Isolate | Strain Reference | KglA (μg/mL) | RIF (μg/mL) |

| Gram-Negative | |||

| Acinetobacter baumannii | ATCC 19606 | >128 | – |

| Burkholderia cepacia | ATCC 25416 | >128 | – |

| Enterobacter cloacae | NCTC 11936 | >128 | – |

| Escherichia coli | NCTC 10418 | >128 | 16 |

| Gram-Positive | |||

| Staphylococcus aureus (MRSA, RIF-susceptible) | 0.25 - 1 | < RIF | |

| Staphylococcus aureus (MRSA, RIF-resistant) | 32 - 128 | > KglA | |

| Mycobacterium tuberculosis | |||

| MDR-M. tuberculosis (Beijing 08/00483E, RIF-resistant) | Lower than Isoniazid and Pyrazinamide | Fully resistant |

Data sourced from Mosaei et al., 2018.[5]

Table 2: In vitro transcription inhibition by this compound.

| RNAP Variant | IC50 of KglA |

| Wild-type E. coli RNAP | Efficient inhibition |

| βR143A RNAP | Lower than RIF-resistant mutants |

| βR143A/S531L double mutant | Resistance to KglA |

Data summarized from Mosaei et al., 2018.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

4.1. In Vitro Transcription Assay

This assay is used to determine the inhibitory effect of a compound on the transcription activity of purified RNA polymerase.

-

Reaction Mixture:

-

50 nM RNAP holoenzyme

-

Transcription buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5 µg/mL BSA, 0.1 mM EDTA)

-

Varying concentrations of this compound or other inhibitors

-

-

Procedure:

-

Incubate the RNAP and antibiotic mixture at 37°C for 5 minutes to allow for binding.[8]

-

Add 10 nM of a DNA template containing a strong promoter (e.g., T7A1 or AP3) to form the open promoter complex.[8][9]

-

Initiate transcription by adding a nucleotide mixture containing:[8][9]

-

200 µM ATP, CTP, GTP

-

50 µM unlabeled UTP

-

1.25 µCi (0.3 µM) of radiolabeled UTP (e.g., γ-P³²-UTP)

-

-

Allow the reaction to proceed for a set time.

-

Stop the reaction and analyze the RNA products by gel electrophoresis and autoradiography.

-

Quantify the amount of full-length transcript to determine the extent of inhibition.[8][9]

-

4.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate growth medium

-

Serial dilutions of this compound in DMSO

-

-

Procedure:

-

Prepare a bacterial suspension and dilute it to a standardized concentration.

-

Aliquot 80 µL of the diluted bacterial cells into each well of a 96-well plate.[8]

-

Prepare a serial 1:4 dilution of this compound in a separate plate.[8]

-

Transfer 20 µL of each diluted compound to the corresponding wells of the plate containing the bacteria.[8] The final concentration in the first well should be a high starting concentration (e.g., 64 µg/mL).[8]

-

Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates with a breathable membrane and incubate at the optimal temperature and shaking speed for the specific bacterium (e.g., 30°C with 200 rpm shaking for 12 hours).[8]

-

The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[8]

-

4.3. X-ray Crystallography of RNAP-Kanglemycin A Complex

This technique provides high-resolution structural information about the binding of this compound to RNA polymerase.

-

Procedure Outline:

-

Purify bacterial RNA polymerase holoenzyme.

-

Co-crystallize the RNAP with this compound. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Collect X-ray diffraction data from the resulting crystals using a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the RNAP-KglA complex to fit the electron density map.

-

Analyze the final structure to identify the specific amino acid residues involved in the interaction with this compound.

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a significant advancement in the fight against antibiotic resistance. Its unique mechanism of action, which involves forming additional contacts within the RNAP binding pocket to inhibit transcription initiation, allows it to overcome common rifampicin resistance mutations. The data and protocols presented in this guide provide a solid foundation for further research into KglA and its derivatives. The development of new ansamycins based on the this compound scaffold holds the potential to deliver a new class of antibiotics effective against multidrug-resistant bacteria.[1][2]

References

- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis. | Sigma-Aldrich [merckmillipore.com]

- 3. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcription initiation in mycobacteria: a biophysical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Kanglemycin A Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Kanglemycin A, a naturally occurring ansamycin (B12435341) antibiotic, with a specific focus on its activity against Gram-positive bacteria. This compound has garnered significant interest as a potential therapeutic agent, particularly for its efficacy against rifampicin-resistant strains. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Antibacterial Spectrum of this compound

This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. Notably, it retains activity against strains that have developed resistance to rifampicin (B610482), a widely used antibiotic that shares a similar core structure. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.

The following table summarizes the reported MIC values of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain Information | MIC (µg/mL) |

| Staphylococcus aureus | Wild-Type (WT) | 0.016[1] |

| Rifampicin-Resistant (H481Y) | >64[1] | |

| Rifampicin-Resistant (S486L) | 0.25[1] | |

| Mycobacterium tuberculosis | Wild-Type (H37Rv) | 0.2[2] |

| Rifampicin-Resistant (S456L) | 0.8[2] | |

| Bacillus subtilis | NCTC 9372 | 1[3] |

| Enterococcus faecalis | NCTC 775 | 64[3] |

| Enterococcus faecium | NCTC 7171 | 128[3] |

| Streptococcus pyogenes | NCTC 8198 | 1[3] |

This compound demonstrates limited activity against Gram-negative bacteria and eukaryotic microorganisms such as Candida albicans and Candida glabrata.[3]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[4][5] Its mechanism of action, while similar to that of rifampicin, possesses distinct features that enable its activity against rifampicin-resistant RNAP. This compound binds to the rifampicin-binding pocket on the β-subunit of RNAP.[6][7] However, unique structural modifications on this compound allow it to interfere with the binding of the 5'-initiating substrate, a mechanism distinct from that of rifampicin.[4][5] This alternative binding and inhibitory mechanism is key to its ability to overcome common rifampicin resistance mutations.

Figure 1. Mechanism of this compound action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on established methods.

Materials:

-

This compound

-

Test bacterium

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB within the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate containing the this compound dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 2. Broth microdilution workflow for MIC determination.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of this compound on the activity of bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (holoenzyme)

-

Linear DNA template containing a promoter sequence

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

-

This compound

-

Transcription buffer

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Reaction Setup: In a reaction tube, combine the purified RNAP holoenzyme, the DNA template, and the transcription buffer.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control reaction with no inhibitor.

-

Initiation of Transcription: Initiate the transcription reaction by adding the mixture of rNTPs (including the radiolabeled rNTP).

-

Incubation: Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide-containing loading buffer).

-

Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the radiolabeled RNA transcripts using a phosphorimager. The intensity of the transcript bands will be inversely proportional to the inhibitory activity of this compound.

Conclusion

This compound demonstrates a potent and selective antibacterial spectrum against Gram-positive bacteria, including multidrug-resistant strains of S. aureus and M. tuberculosis. Its unique mechanism of action, which involves a distinct mode of RNA polymerase inhibition, allows it to overcome common mechanisms of resistance to rifampicin. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the evaluation and development of this compound and related ansamycin antibiotics. Further research into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

Kanglemycin A: A Technical Guide to its Unique Chemical Architecture and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanglemycin A is a potent ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family. It has garnered significant attention in the scientific community for its efficacy against rifampicin-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the unique chemical structure and key functional groups of this compound, offering valuable insights for researchers and professionals engaged in antibiotic discovery and development.

Core Chemical Structure and Salient Functional Groups

This compound possesses a complex macrocyclic structure characterized by an aliphatic ansa chain bridging a naphthoquinone core. While it shares the fundamental rifamycin scaffold, its distinctive biological activity stems from two crucial modifications on the ansa bridge: a 2,2-dimethylsuccinic acid moiety at C-20 and a β-O-3,4-O,O'-methylene digitoxose (B191001) sugar at C-27.[1] These unique functional groups are pivotal in overcoming rifampicin (B610482) resistance.

The dimethylsuccinic acid side chain, also referred to as the "K-acid," provides an additional binding interaction with the bacterial RNA polymerase (RNAP), the target of rifamycins. This interaction is believed to compensate for the loss of binding affinity in rifampicin-resistant RNAP mutants.[1]

The β-O-3,4-O,O'-methylene digitoxose moiety, a unique deoxysugar, also contributes to the enhanced binding affinity and steric hindrance that allows this compound to maintain its inhibitory activity against mutated RNAP.[1]

The core structure also features a number of hydroxyl and acetyl groups that are critical for its interaction with the RNAP binding pocket.

Quantitative Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and X-ray crystallography. The following tables summarize the key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₃NO₁₉ | --INVALID-LINK-- |

| Molecular Weight | 982.03 g/mol | --INVALID-LINK-- |

| HRMS (ESI-TOF) | Calculated for C₅₀H₆₄NO₁₉ [M+H]⁺: 982.4073, Found: 982.4025 | --INVALID-LINK-- |

| ¹H NMR (600 MHz, CD₂Cl₂) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| OH-8 | 12.60 | s | ||

| NH | 8.34 | s | ||

| H-3 | 7.80 | s | ||

| H-29 | 6.37 | d | 12.8 | |

| H-17 | 6.16 | d | 5.8 | |

| H-18 | 5.93 | dd | 15.9, 5.8 | |

| ... | ... | ... | ... |

Note: The full ¹H NMR data can be found in the supplementary information of "Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism".

| ¹³C NMR | Chemical Shift (δ, ppm) |

| Data not fully available in the searched resources, but is referenced in the supplementary materials of "A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens". |

Experimental Protocols

The determination of this compound's intricate structure involved a multi-faceted approach. Below are the detailed methodologies for the key experiments.

Fermentation and Isolation

This compound is a natural product isolated from the fermentation broth of Amycolatopsis mediterranei var. kanglensis. The general protocol involves:

-

Cultivation: The producing strain is cultured in a suitable nutrient-rich medium under optimized conditions of temperature, pH, and aeration to maximize the yield of the antibiotic.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. This compound is then extracted from the mycelial cake and/or the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Sample Introduction: A solution of this compound is introduced into the mass spectrometer via electrospray ionization (ESI) or another suitable soft ionization technique.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Formula Determination: The precise mass measurement allows for the unambiguous determination of the elemental composition and molecular formula of the compound.

-

X-ray Crystallography

The three-dimensional structure of this compound in complex with Mycobacterium smegmatis RNA polymerase has been determined by X-ray crystallography (PDB ID: 6CCE).

-

Crystallization:

-

The purified this compound is co-crystallized with the target protein, M. smegmatis RNA polymerase.

-

The crystallization is performed using the vapor diffusion (hanging drop) method.

-

The reservoir solution typically contains a precipitant (e.g., PEG), a buffer to maintain pH, and salts.

-

-

Data Collection:

-

A suitable crystal is selected and mounted on a goniometer.

-

The crystal is cryo-cooled in liquid nitrogen to minimize radiation damage.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using molecular replacement, using a known structure of a similar protein as a search model.

-

The initial model is refined against the diffraction data to improve the fit and build the this compound molecule into the electron density map.

-

Visualizations

Caption: Workflow for the structure elucidation of this compound.

Caption: Key functional groups of this compound.

Conclusion

This compound represents a significant advancement in the fight against drug-resistant tuberculosis. Its unique chemical structure, particularly the presence of the dimethylsuccinic acid and the modified digitoxose moieties, provides a novel mechanism for inhibiting rifampicin-resistant RNA polymerase. The detailed structural and functional group analysis presented in this guide serves as a valuable resource for the rational design and development of next-generation antibiotics based on the this compound scaffold.

References

Molecular Basis of Kanglemycin A's Efficacy Against Rifampicin-Resistant Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, poses a significant global health threat. Resistance to rifampicin (B610482), a cornerstone of first-line anti-tubercular therapy, is particularly alarming and necessitates the development of novel therapeutics. Kanglemycin A (KglA), a naturally occurring ansamycin (B12435341) antibiotic, has demonstrated potent activity against rifampicin-resistant (RIF-R) MTB strains. This technical guide elucidates the molecular underpinnings of KglA's mechanism of action, providing a comprehensive resource for researchers and drug development professionals in the field of antimicrobial resistance.

Mechanism of Action: Overcoming Rifampicin Resistance

This compound, like rifampicin, targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1][2][3][4] Both antibiotics bind to the same pocket on the β-subunit of RNAP, known as the rifampicin-binding pocket.[1][3][5] However, the structural distinctions of KglA allow it to maintain its inhibitory activity against RNAP enzymes harboring mutations that confer rifampicin resistance.[1][3][5]

The key to KglA's efficacy lies in its unique chemical moieties: a deoxysugar and a succinate (B1194679) ansa bridge substituent.[1][5] These groups extend beyond the conventional rifampicin binding site, forming additional contacts with a separate, hydrophobic pocket of the RNAP.[1][5] This extended interaction provides a larger binding surface and an altered binding conformation compared to rifampicin.[3][6] Consequently, KglA can still bind with high affinity and inhibit the function of RIF-R RNAP, even when mutations in the primary binding pocket reduce the affinity for rifampicin.[2][7]

Furthermore, KglA exhibits a distinct inhibitory mechanism compared to rifampicin. While rifampicin primarily acts by sterically hindering the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, KglA appears to inhibit transcription at an even earlier stage by precluding the formation of the initial dinucleotides.[1][3][5][8] This is attributed to the succinate substituent on the ansa bridge, which interferes with the binding of the initiating nucleotides.[9]

The structural basis for KglA's activity against RIF-R RNAP has been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM) studies of KglA in complex with bacterial RNAP.[1][3] These studies have visualized the altered conformation of KglA within the binding pocket and the additional contacts it makes, providing a molecular blueprint for its ability to overcome common rifampicin resistance mutations.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound against M. tuberculosis and other bacterial strains, as well as its effect on RNAP activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Rifampicin against M. tuberculosis and Other Bacteria

| Organism | Strain | Resistance Profile | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | Wild-type | 12.5 (IC90, µM) | - | [1] |

| Mycobacterium tuberculosis | - | Rifampicin-resistant (S456L) | - | >25 | [10] |

| Staphylococcus aureus | ATCC 12600 | Wild-type | - | - | [10] |

| Staphylococcus aureus | - | Rifampicin-resistant (H481Y) | - | - | [10] |

| Staphylococcus aureus | - | Rifampicin-resistant (S486L) | - | - | [10] |

Table 2: In Vitro Inhibition of RNA Polymerase by this compound and Rifampicin

| RNAP Source | Mutant | This compound IC50 | Rifampicin IC50 | Reference |

| E. coli | Wild-type | Similar to Rifampicin | Similar to KglA | [6] |

| E. coli | βS531L | Active | Resistant | [6] |

| E. coli | βH526Y | Active | Resistant | [6] |

| M. smegmatis | Wild-type | Similar to Rifampicin | Similar to KglA | [6] |

| M. smegmatis | S447L (equivalent to MTB S456L) | Potent activity | Inactive | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol is based on the broth microdilution method.

-

Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. Further dilute in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to the desired starting concentration.

-

Preparation of MTB Inoculum: Culture M. tuberculosis H37Rv (or a resistant strain) in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity of the culture with fresh medium to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:200 in fresh 7H9 broth to obtain the final inoculum of ~5 x 10^5 CFU/mL.

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in 100 µL of 7H9 broth. Add 100 µL of the prepared MTB inoculum to each well. Include a drug-free growth control well and a sterile control well.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of MTB. Growth can be assessed visually or by measuring the absorbance at 600 nm.

In Vitro Transcription Assay with M. tuberculosis RNAP

This protocol describes a run-off transcription assay to assess the inhibitory effect of this compound on MTB RNAP.

-

Reaction Mixture Preparation: Prepare a master mix containing transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 10 mM DTT), 200 µM each of ATP, GTP, and CTP, 10 µM UTP, and [α-32P]UTP.

-

RNAP and DNA Template: Use purified M. tuberculosis RNAP holoenzyme and a linear DNA template containing a strong promoter (e.g., the rrnAP3 promoter).

-

Inhibition Assay: Pre-incubate the MTB RNAP holoenzyme with varying concentrations of this compound or rifampicin (in DMSO, with the final DMSO concentration not exceeding 5%) for 10 minutes at 37°C.

-

Transcription Initiation: Initiate the transcription reaction by adding the DNA template to the RNAP-inhibitor mixture, followed by the addition of the NTP master mix.

-

Reaction and Termination: Allow the reaction to proceed for 30 minutes at 37°C. Terminate the reaction by adding an equal volume of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Analysis: Denature the samples by heating at 95°C for 5 minutes and separate the RNA products by electrophoresis on a denaturing polyacrylamide gel. Visualize the radiolabeled transcripts using autoradiography or phosphorimaging. The intensity of the full-length run-off transcript is quantified to determine the extent of inhibition.

Cryo-Electron Microscopy (Cryo-EM) of the KglA-MTB RNAP Complex

This protocol outlines the general steps for determining the structure of the this compound-bound M. tuberculosis RNAP.

-

Complex Formation: Purified M. tuberculosis RNAP holoenzyme is incubated with a molar excess of this compound and a DNA scaffold containing a promoter sequence to form a stable transcription initiation complex.

-

Grid Preparation: A small volume (typically 3-4 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).

-

Data Collection: The frozen-hydrated grids are loaded into a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large dataset of movie micrographs.

-

Image Processing: The raw movie frames are subjected to motion correction and dose-weighting. Contrast transfer function (CTF) estimation is performed for each micrograph. Particles (projections of the KglA-RNAP complex) are then picked, extracted, and subjected to 2D classification to remove junk particles.

-

3D Reconstruction and Refinement: An initial 3D model is generated from the 2D class averages. The particles are then used in iterative rounds of 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.

-

Model Building and Analysis: An atomic model of the KglA-RNAP complex is built into the final cryo-EM density map. The model is refined and validated, allowing for a detailed analysis of the interactions between this compound and the RNAP, including the contacts that overcome rifampicin resistance.

Visualizations

Caption: Mechanism of action of this compound compared to Rifampicin.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

- 1. Rifamycin congeners kanglemycins are active against rifampicin-resistant bacteria via a distinct mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A recombinant Mycobacterium tuberculosis in vitro transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. dovepress.com [dovepress.com]

- 10. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ansa Bridge Modifications of Kanglemycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanglemycin A (KglA) is a naturally occurring ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family. It has garnered significant attention due to its potent activity against rifampicin-resistant bacteria, particularly Mycobacterium tuberculosis and Gram-positive pathogens like Staphylococcus aureus.[1][2] The key to this compound's efficacy against resistant strains lies in its unique structural modifications on the ansa bridge, a polyketide chain that spans the naphthoquinone core.[1] Unlike rifampicin (B610482) and its common semisynthetic derivatives, which primarily feature modifications at the C-3/C-4 positions of the naphthoquinone core, this compound possesses two distinctive substituents on its ansa bridge: a pendant 2,2-dimethylsuccinic acid side chain (often referred to as the K-acid) at C20 and a unique β-O-3,4-O,O'-methylene digitoxose (B191001) sugar moiety at C27.[1][3]

These modifications provide an expanded binding surface with bacterial RNA polymerase (RNAP), the target of rifamycins.[1][4] This allows this compound to maintain a strong interaction with RNAP even when mutations conferring rifampicin resistance are present.[1][5] The unique structural features of this compound, particularly the K-acid, have opened new avenues for semisynthetic modifications, offering a promising scaffold for the development of novel antibiotics to combat drug-resistant infections.[6][7] This guide provides a comprehensive overview of the ansa bridge modifications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying scientific concepts.

Ansa Bridge Modifications and Structure-Activity Relationships

The ansa bridge of this compound is a critical determinant of its antibacterial activity and its ability to overcome rifampicin resistance. The two key natural modifications are:

-

2,2-dimethylsuccinic acid (K-acid) at C20: This moiety provides a new synthetic handle for derivatization that is not readily accessible in other rifamycins.[6][7]

-

β-O-3,4-O,O'-methylene digitoxose at C27: This unique sugar moiety contributes to the altered binding conformation of this compound within the RNAP rifampicin-binding pocket.[1][3]

Semisynthetic modifications have been explored at two primary sites: the K-acid and the C-3/C-4 position of the naphthoquinone core, leveraging the natural framework of this compound.

K-acid Modifications

A series of amide derivatives were generated by modifying the K-acid. While some of these modifications led to improved potency against wild-type bacteria, they often resulted in a loss of activity against rifampicin-resistant strains.[6]

C-3/C-4 Benzoxazino Modifications

Combining the natural ansa bridge features of this compound with proven synthetic modifications at the C-3/C-4 region yielded a collection of benzoxazino derivatives. Several of these compounds exhibited improved activity against wild-type bacteria and, importantly, gained activity against the rifampicin-resistant S. aureus strain with the H481Y RNAP mutation, a common clinical isolate.[6][7]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its key semisynthetic derivatives against various strains of S. aureus.

Table 1: MIC of this compound and Rifampicin against S. aureus [6][7]

| Compound | WT S. aureus (μg/mL) | H481Y RifRS. aureus (μg/mL) | S486L RifRS. aureus (μg/mL) |

| This compound | 0.016 | >64 | 0.25 |

| Rifampicin | - | >64 | >64 |

Table 2: MIC of Selected C-3/C-4 Benzoxazino this compound Derivatives against S. aureus [6]

| Compound | WT S. aureus (μg/mL) | H481Y RifRS. aureus (μg/mL) | S486L RifRS. aureus (μg/mL) |

| C4z | 0.008 | 8 | 0.25 |

| KZ | 0.008 | 4 | 0.125 |

| Z6 | 0.008 | 8 | 0.25 |

| Z8 | 0.016 | 4 | 0.25 |

Experimental Protocols

General Synthesis of K-acid Amide Derivatives[6]

A solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) is treated with the desired amine (1.2 equivalents), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the resulting residue is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the corresponding amide derivative.

General Synthesis of C-3/C-4 Benzoxazino this compound Derivatives[6]

To a solution of 3-amino-4-deoxo-4-imino-Kanglemycin A in chloroform (B151607) is added the desired aromatic aldehyde (2 equivalents) and p-toluenesulfonic acid (catalytic amount). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the benzoxazino this compound derivative.

Antibacterial Activity Screening (MIC Determination)[6]

Minimum Inhibitory Concentrations (MICs) are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate containing serial twofold dilutions of the test compounds. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical Relationship of this compound's Action

References

- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. primo.csu.edu.au [primo.csu.edu.au]

- 5. psu.edu [psu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Kanglemycin A: A Promising Scaffold for Novel Antibiotics Against Drug-Resistant Bacteria

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria represents a critical threat to global public health. Kanglemycin A, a naturally occurring ansamycin (B12435341) antibiotic, has garnered significant attention as a potential lead compound for the development of new antibiotics. Its unique structural features enable it to overcome common resistance mechanisms to existing drugs, particularly rifampicin (B610482). This technical guide provides an in-depth overview of this compound, including its mechanism of action, antibacterial activity, and the potential of its semi-synthetic derivatives.

Antibacterial Activity of this compound and Its Derivatives

This compound demonstrates potent activity against a range of bacterial pathogens, including rifampicin-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. Its efficacy is attributed to its distinct interaction with bacterial RNA polymerase (RNAP). The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. Below is a summary of the MIC values for this compound and its derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | S. aureus (Wild-Type) | 0.016 | [1][2] |

| This compound | S. aureus (H481Y Rifampicin-Resistant) | >64 | [1][2] |

| This compound | S. aureus (S486L Rifampicin-Resistant) | 0.25 | [1][2] |

| Rifampicin | S. aureus (Wild-Type) | Not specified | |

| Rifampicin | S. aureus (H481Y Rifampicin-Resistant) | >64 | |

| Rifampicin | S. aureus (S486L Rifampicin-Resistant) | >64 | |

| Benzoxazino Derivatives | |||

| C4z | S. aureus (Wild-Type) | 0.004 | [1] |

| KZ | S. aureus (Wild-Type) | 0.004 | [1] |

| Z6 | S. aureus (Wild-Type) | 0.004 | [1] |

| Z8 | S. aureus (Wild-Type) | 0.004 | [1] |

| KZ | S. aureus (H481Y Rifampicin-Resistant) | 16 | [1][2] |

| Z6 | S. aureus (H481Y Rifampicin-Resistant) | 16 | [1][2] |

| KZ | S. aureus (S486L Rifampicin-Resistant) | 1 | [1][2] |

| Z6 | S. aureus (S486L Rifampicin-Resistant) | 1 | [1][2] |

| Amide Derivatives | |||

| C5 | S. aureus (Wild-Type) | 0.00024 | [1] |

| B1 | S. aureus (Wild-Type) | 0.000061 | [1] |

| Mycobacterium tuberculosis | |||

| This compound | M. tuberculosis (Wild-Type) | Not specified | |

| KZ | M. tuberculosis (Wild-Type) | 8-fold lower than this compound | [1][2] |

| N29z | M. tuberculosis (Wild-Type) | 4-fold lower than this compound | [1][2] |

| C-3/C-4 Derivatives | M. tuberculosis (S456L Rifampicin-Resistant) | 4- to 16-fold improvement vs. This compound | [1][2] |

Mechanism of Action

This compound, like rifampicin, targets the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription. However, its unique structural modifications, including a dimethylsuccinic acid moiety, allow it to bind to the RNAP in a manner that overcomes common rifampicin resistance mutations.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of MIC values for this compound and its derivatives against S. aureus.

Materials:

-

Bacterial strains (S. aureus wild-type and resistant strains)

-

Luria-Bertani (LB) broth

-

96-well microtiter plates

-

Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the desired S. aureus strain into 15 mL of LB broth and incubate overnight at 37°C with shaking.

-

The following day, dilute 10 µL of the saturated overnight culture with 50 mL of fresh LB broth.

-

Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in LB broth in a 96-well plate. A 1:4 serial dilution is recommended.

-

Inoculation: Aliquot 80 µL of the diluted bacterial culture into each well of the 96-well plate containing the serially diluted compounds.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Transcription Inhibition Assay

This assay evaluates the direct inhibitory effect of this compound on the activity of bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (holoenzyme)

-

Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

-

Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)

-

This compound dissolved in DMSO

-

Stop solution (containing EDTA, formamide, and loading dyes)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DTT, and the DNA template.

-

Add the desired concentration of this compound (or DMSO as a control).

-

Initiate the reaction by adding the RNA polymerase holoenzyme and the rNTP mix (containing the radiolabeled rNTP).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

-

Gel Electrophoresis: Separate the RNA transcripts by size using denaturing PAGE.

-

Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film. The intensity of the transcript bands corresponds to the level of RNA synthesis. A decrease in band intensity in the presence of this compound indicates inhibition of transcription.

Semisynthesis of this compound Derivatives

The structural modification of this compound has proven to be a successful strategy for enhancing its antibacterial potency and spectrum. The C-3/C-4 region of the naphthoquinone core is a particularly amenable site for derivatization.

Synthesis of C-3/C-4 Benzoxazino Derivatives of this compound

This two-step reaction generates benzoxazino derivatives of this compound.[1]

Step 1: Formation of the Hydroxylated Benzoxazino Intermediate (Kint)

-

In a suitable reaction vessel, react 1 mg (1 µmol) of this compound with a 1:1 molar ratio of 2-aminoresorcinol hydrochloride.

-

The reaction is performed in 20 µL of a 1:1 mixture of toluene and tetrahydrofuran (B95107) (THF).

-

Allow the reaction to proceed for approximately 24 hours at 25°C.

Step 2: Functionalization of the Intermediate

-

To the reaction mixture containing the Kint intermediate, add a secondary amine of choice (e.g., piperazines or other cyclic amines).

-

The reaction conditions for this step may vary depending on the specific amine used.

-

Purification: Purify the final benzoxazino derivative using high-performance liquid chromatography (HPLC).

-

Verification: Confirm the identity and purity of the purified product by liquid chromatography-mass spectrometry (LC/MS).

Conclusion

This compound stands out as a highly promising lead compound in the quest for new antibiotics. Its unique mechanism of action, which circumvents common rifampicin resistance, makes it a valuable scaffold for further development. The successful synthesis of potent derivatives with improved activity against both wild-type and resistant bacterial strains underscores the therapeutic potential of the kanglemycin class of antibiotics. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel this compound derivatives is warranted to accelerate their translation into clinical candidates.

References

Initial Characterization of Kanglemycin A's Biological Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanglemycin A is a member of the ansamycin (B12435341) class of antibiotics, closely related to the rifamycins. It has garnered significant interest within the scientific community due to its potent antibacterial activity, particularly against rifampicin-resistant (RifR) strains of pathogenic bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the initial characterization of this compound's biological properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Data Presentation

Antibacterial Activity

This compound demonstrates significant efficacy against both rifampicin-sensitive and rifampicin-resistant bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Rifampicin (B610482) MIC (µg/mL) |

| S. aureus (Wild-Type) | Rifampicin-Sensitive | 0.015 - 0.03 | 0.008 - 0.015 |

| S. aureus (RNAP H481Y) | Rifampicin-Resistant | 16 | > 64 |

| S. aureus (RNAP S486L) | Rifampicin-Resistant | 0.125 - 0.25 | > 64 |

| M. tuberculosis H37Rv | Rifampicin-Sensitive | 0.05 | 0.1 |

| M. tuberculosis (RNAP S450L) | Rifampicin-Resistant | 0.2 | > 128 |

Note: MIC values can vary slightly between studies depending on the specific strains and testing conditions used.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a murine neutropenic peritonitis/sepsis model infected with Staphylococcus aureus.

| Compound | Dosing Regimen (Intraperitoneal) | Bacterial Load Reduction (Kidney) |

| This compound | 15 mg/kg | Limited efficacy |

| Kang KZ (derivative) | 15 mg/kg | Sterilized the kidneys |

While this compound itself showed limited bioavailability and in vivo efficacy, a semisynthetic derivative, Kang KZ, demonstrated significant protection and reduction in bacterial burden in mice.[1]

Cytotoxicity

Data on the cytotoxicity of this compound against mammalian cell lines is limited in the currently available public literature. However, a related compound, Kanglemycin C, has been shown to have immunosuppressive effects by inhibiting lymphocyte proliferation at nanomolar concentrations. This suggests that this compound may also possess bioactivity against eukaryotic cells, and further investigation into its cytotoxic profile is warranted.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound is quantified by determining its MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro RNA Polymerase Inhibition Assay

The direct inhibitory effect of this compound on bacterial RNA polymerase (RNAP) can be assessed using an in vitro transcription assay.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (typically including Tris-HCl, MgCl₂, KCl, DTT), a DNA template with a specific promoter (e.g., T7A1 promoter), and purified bacterial RNAP holoenzyme.

-

Incubation with this compound: Add varying concentrations of this compound to the reaction mixture and incubate for a short period to allow for binding to the RNAP.

-

Transcription Initiation: Initiate transcription by adding ribonucleoside triphosphates (rNTPs), with one being radiolabeled (e.g., [α-³²P]UTP).

-

Transcription Termination: Stop the reaction after a defined time by adding a stop solution (e.g., EDTA).

-

Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize the radiolabeled transcripts using autoradiography. The inhibition of transcription is observed as a decrease in the amount of full-length RNA product.

In Vivo Murine Peritonitis/Sepsis Model

This model is used to evaluate the in vivo efficacy of this compound against a systemic bacterial infection.

Protocol:

-

Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) prior to infection.

-

Bacterial Challenge: Infect mice via intraperitoneal injection with a lethal or sub-lethal dose of S. aureus.

-

Treatment: Administer this compound or a vehicle control intraperitoneally at specified time points post-infection.

-

Monitoring: Monitor the mice for signs of illness and survival over a set period.

-

Assessment of Bacterial Burden: At the end of the study, euthanize the mice and harvest organs (e.g., kidneys, spleen). Homogenize the organs and perform serial dilutions to plate on appropriate agar (B569324) to determine the bacterial load (CFU/organ).

Mandatory Visualizations

Mechanism of Action: RNA Polymerase Inhibition

This compound, like other rifamycins, targets the bacterial DNA-dependent RNA polymerase (RNAP). However, it possesses unique structural features that allow it to overcome common rifampicin resistance mechanisms.[2]

Caption: this compound inhibits bacterial transcription by binding to the RNA polymerase.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the key steps in determining the MIC of this compound.

References

Methodological & Application

Application Note: Kanglemycin A Minimum Inhibitory Concentration (MIC) Determination Protocol

Audience: This document is intended for researchers, scientists, and drug development professionals involved in antimicrobial susceptibility testing.

Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] It is a critical metric in drug discovery and clinical microbiology to determine a pathogen's susceptibility to an antibiotic. Kanglemycin A is an ansamycin (B12435341) antibiotic that inhibits bacterial RNA polymerase.[5][] Notably, it has shown activity against rifampicin-resistant strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis), making it a compound of significant interest.[5][] This protocol details the broth microdilution method, a standardized and widely used technique for determining the MIC of this compound.[7][8][9]

Principle of the Method: The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth occurs.[3][4][7] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9][10]

Materials and Reagents

-

Antimicrobial Agent: this compound powder

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)[12]

-

Test Organisms: Pure, overnight cultures of bacterial strains (e.g., Staphylococcus aureus, Mycobacterium smegmatis)

-

Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria.[11] Specific pathogens may require specialized media (e.g., Middlebrook 7H9 broth for Mycobacteria).

-

Equipment and Consumables:

-

Sterile 96-well, U-bottom or flat-bottom microtiter plates

-

Multichannel and single-channel micropipettes with sterile tips

-

Sterile reagent reservoirs

-

Incubator (35 ± 2°C)

-

Turbidimeter or spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the this compound powder.

-

Dissolving: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[12] Ensure the powder is completely dissolved.

-

Working Solution: Prepare a working solution by diluting the stock solution in the appropriate sterile broth (e.g., CAMHB). The concentration of this working solution should typically be twice the highest concentration to be tested in the assay.

-

Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.[13]

-

Preparation of Bacterial Inoculum

-

Culture Preparation: From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

-

Suspension: Transfer the colonies into a tube containing sterile saline or broth. Vortex thoroughly to create a smooth suspension.

-

Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (A600 or A625).

-

Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure

-

Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]

-

Serial Dilution:

-

Add 100 µL of the this compound working solution (at 2x the highest desired concentration) to the first column of wells. This results in a 1:2 dilution and the desired starting concentration.[14]

-

Using a multichannel pipette, mix the contents of the first column by pipetting up and down.

-

Transfer 100 µL from the first column to the second column.

-

Repeat this two-fold serial dilution process across the plate to the desired final concentration (e.g., column 10).

-

Discard 100 µL from the last column of the dilution series (e.g., column 10) to ensure all wells have a final volume of 100 µL before inoculation.[14]

-

-

Control Wells:

-

Inoculation: Add 5 µL of the standardized bacterial inoculum (prepared in Step 3) to each well, except for the Sterility Control well. The final volume in each test well will be 105 µL.

-

Incubation: Cover the plates (e.g., with a lid or an adhesive seal) and incubate at 35 ± 2°C for 16-20 hours for most standard bacteria. Incubation times may need to be extended for slower-growing organisms.

Reading and Interpreting Results

-

Validation: Before reading the results, check the control wells. The Sterility Control well should show no growth (be clear), and the Growth Control well should show visible turbidity (be cloudy). If these controls are not valid, the test must be repeated.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4][7] This is observed as the first clear well in the dilution series.

-

Reporting: The MIC is reported as the concentration of this compound in µg/mL.

Data Presentation

MIC values are typically summarized in a table for clear comparison across different bacterial strains and compounds.

| Bacterial Strain | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | Interpretation |

| S. aureus ATCC 29213 | 0.016 | 0.03 | Susceptible |

| S. aureus (Rif-Resistant) | 0.25 | >64 | - |

| M. tuberculosis H37Rv | 0.05 | 0.1 | Susceptible |

| M. tuberculosis (MDR) | 0.1 | >128 | - |

| E. coli ATCC 25922 | >128 | 16 | Resistant |

Note: The values presented are illustrative and based on published data.[5][15] Interpretation as Susceptible, Intermediate, or Resistant requires comparison to established clinical breakpoints, which may not yet be defined for this compound.[4][16]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for MIC determination using the broth microdilution method.

Logical Diagram for MIC Interpretation

Caption: Logic for interpreting MIC values against established clinical breakpoints.

References

- 1. idexx.dk [idexx.dk]

- 2. idexx.com [idexx.com]

- 3. dickwhitereferrals.com [dickwhitereferrals.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. protocols.io [protocols.io]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. droracle.ai [droracle.ai]

Application Notes and Protocols: Kanglemycin A for In Vitro Transcription Inhibition of RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanglemycin A (KglA) is a potent ansamycin (B12435341) antibiotic belonging to the rifamycin (B1679328) family. It is a powerful inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2][3] Notably, KglA demonstrates efficacy against bacterial strains that have developed resistance to rifampicin, a commonly used antibiotic that also targets RNAP.[1][2][3] This makes KglA a significant compound of interest for the development of new antibacterial agents to combat drug-resistant infections.

The unique mechanism of action of this compound sets it apart from other rifamycins. While it binds to the same rifampicin-binding pocket on the β-subunit of RNAP, it does so with an altered conformation.[1][2][3] This is attributed to its distinct structural features, including a deoxysugar and a succinate (B1194679) ansa bridge. These moieties allow for additional contact points with a hydrophobic pocket of RNAP, leading to a more robust interaction and the ability to overcome common rifampicin-resistance mutations.[1][2][3] Specifically, KglA interferes with the formation of the initial dinucleotides in the transcription process.[1][2][3]

These application notes provide a detailed protocol for an in vitro transcription assay to study the inhibitory effects of this compound on RNA polymerase.

Mechanism of Action of this compound

This compound inhibits bacterial transcription by binding to the β-subunit of RNA polymerase. Unlike rifampicin, which is sterically hindered by certain mutations in the RNAP binding pocket, this compound's unique side chains allow it to maintain its inhibitory activity. It physically obstructs the path of the elongating RNA transcript, primarily by preventing the formation of the initial phosphodiester bond.

References

- 1. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Mode of Action of this compound, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Binding Affinity of Kanglemycin A to Bacterial RNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kanglemycin A (KglA) is a potent ansamycin (B12435341) antibiotic that exhibits activity against rifampicin-resistant bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis).[1][2] Like rifampicin (B610482), KglA targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[3][4] Understanding the binding affinity of KglA to RNAP is paramount for the development of new antibiotics to combat drug-resistant infections. KglA binds within the rifampicin-binding pocket on the β-subunit of RNAP.[1][2][3] However, unique structural features, including a deoxysugar and a succinate (B1194679) ansa bridge, allow KglA to make additional contacts within a separate hydrophobic pocket of RNAP, enabling it to overcome common rifampicin resistance mutations.[1][2]

These application notes provide detailed protocols for determining the binding affinity of this compound to bacterial RNA polymerase using both functional and biophysical assays.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Organism/Enzyme | Assay Type | Measured Parameter | Value | Reference |

| Mycobacterium smegmatis RNAP | In vitro transcription | IC50 | ~0.1 µM | [5] |

| Escherichia coli RNAP | In vitro transcription | IC50 | Similar to Rifampicin | [6] |

| Rifampicin-resistant S. aureus | MIC Assay | MIC | Lower than Rifampicin | [7] |

Experimental Protocols

In Vitro Transcription Assay

This functional assay measures the inhibitory effect of this compound on RNA synthesis, from which the half-maximal inhibitory concentration (IC50) can be determined as a proxy for binding affinity.

Materials:

-

Purified bacterial RNA polymerase (RNAP) holoenzyme (e.g., from E. coli or M. smegmatis)

-

This compound

-

DNA template containing a suitable promoter (e.g., T7 A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including one radiolabeled rNTP (e.g., [α-32P]UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

DEPC-treated water

-

Polyacrylamide gel (e.g., 6-8%) for electrophoresis

-

Phosphorimager or autoradiography film

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare serial dilutions of this compound in transcription buffer.

-

In a microcentrifuge tube, combine RNAP holoenzyme (final concentration ~50 nM) with varying concentrations of this compound.[5]

-

Include a no-drug control (with DMSO or the solvent used for KglA) and a no-enzyme control.

-

Incubate the RNAP-KglA mixture at 37°C for 10-15 minutes to allow for binding.[5]

-

-